6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride
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Overview
Description
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride typically involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and various acids and bases. The reaction conditions often involve high temperatures and prolonged reaction times to ensure complete conversion of reactants to products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride has a wide range of scientific research applications, including:
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it binds to the enzyme tankyrase, inhibiting its activity and thereby affecting cellular processes such as Wnt signaling . Similarly, its role as a PI3K inhibitor involves binding to the PI3K enzyme, preventing its activation and subsequent signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound shares a similar core structure but lacks the amino group at the 6-position.
6-Aminopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione: Another similar compound with a different substitution pattern on the triazine ring.
Uniqueness
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new bioactive molecules and exploring novel chemical reactions.
Properties
Molecular Formula |
C6H7ClN4O |
---|---|
Molecular Weight |
186.60 g/mol |
IUPAC Name |
6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one;hydrochloride |
InChI |
InChI=1S/C6H6N4O.ClH/c7-4-1-5-6(11)8-3-9-10(5)2-4;/h1-3H,7H2,(H,8,9,11);1H |
InChI Key |
CVBCIIVVTIVWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1N.Cl |
Origin of Product |
United States |
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